molecular formula C10H11N3 B049945 N-Allyl-1H-benzo[d]imidazol-2-amine CAS No. 120161-04-8

N-Allyl-1H-benzo[d]imidazol-2-amine

Cat. No. B049945
M. Wt: 173.21 g/mol
InChI Key: RZBMLTMSOBRUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-1H-benzo[d]imidazol-2-amine, also known as ABIA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. ABIA belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism Of Action

The mechanism of action of N-Allyl-1H-benzo[d]imidazol-2-amine is not fully understood. However, it has been proposed that N-Allyl-1H-benzo[d]imidazol-2-amine induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the process of programmed cell death.

Biochemical And Physiological Effects

N-Allyl-1H-benzo[d]imidazol-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. N-Allyl-1H-benzo[d]imidazol-2-amine has also been found to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

N-Allyl-1H-benzo[d]imidazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. However, there are also limitations to its use in lab experiments. N-Allyl-1H-benzo[d]imidazol-2-amine has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-Allyl-1H-benzo[d]imidazol-2-amine. One area of interest is the development of N-Allyl-1H-benzo[d]imidazol-2-amine-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of N-Allyl-1H-benzo[d]imidazol-2-amine's anti-microbial properties for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of N-Allyl-1H-benzo[d]imidazol-2-amine and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-Allyl-1H-benzo[d]imidazol-2-amine involves the reaction of N-allylbenzimidazole with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

N-Allyl-1H-benzo[d]imidazol-2-amine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer properties. Studies have shown that N-Allyl-1H-benzo[d]imidazol-2-amine can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of anti-cancer drugs.

properties

CAS RN

120161-04-8

Product Name

N-Allyl-1H-benzo[d]imidazol-2-amine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N-prop-2-enyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C10H11N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2,(H2,11,12,13)

InChI Key

RZBMLTMSOBRUBM-UHFFFAOYSA-N

SMILES

C=CCNC1=NC2=CC=CC=C2N1

Canonical SMILES

C=CCNC1=NC2=CC=CC=C2N1

synonyms

1H-Benzimidazol-2-amine,N-2-propenyl-(9CI)

Origin of Product

United States

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